molecular formula C22H25N3 B14274146 4-(2,2-Diphenylhydrazinyl)-N,N-diethylaniline CAS No. 155377-90-5

4-(2,2-Diphenylhydrazinyl)-N,N-diethylaniline

Cat. No.: B14274146
CAS No.: 155377-90-5
M. Wt: 331.5 g/mol
InChI Key: LHEHECDCMIWGHH-UHFFFAOYSA-N
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Description

4-(2,2-Diphenylhydrazinyl)-N,N-diethylaniline is an organic compound that has garnered attention in various scientific fields due to its unique chemical structure and properties. This compound is characterized by the presence of a hydrazinyl group attached to a diphenyl moiety, along with a diethylaniline group. Its complex structure allows it to participate in a variety of chemical reactions, making it a valuable compound for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,2-Diphenylhydrazinyl)-N,N-diethylaniline typically involves the reaction of 2,2-diphenylhydrazine with N,N-diethylaniline under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as palladium on carbon, and under an inert atmosphere to prevent oxidation. The reaction mixture is heated to a specific temperature, often around 100-150°C, to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the production process. The final product is typically purified through recrystallization or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

4-(2,2-Diphenylhydrazinyl)-N,N-diethylaniline undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form hydrazine derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like bromine (Br₂) and nitric acid (HNO₃) are used for electrophilic aromatic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield diphenylhydrazine oxides, while reduction can produce various hydrazine derivatives. Substitution reactions typically result in halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

4-(2,2-Diphenylhydrazinyl)-N,N-diethylaniline has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including its role as an antioxidant.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 4-(2,2-Diphenylhydrazinyl)-N,N-diethylaniline exerts its effects involves its interaction with various molecular targets. The compound can act as a free radical scavenger, neutralizing reactive oxygen species (ROS) and preventing oxidative damage. It may also interact with specific enzymes and proteins, modulating their activity and influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    2,2-Diphenyl-1-picrylhydrazyl (DPPH): Known for its use as a free radical scavenger in antioxidant assays.

    4-Hydroxy-2-quinolones: These compounds share some structural similarities and are known for their biological activities.

Uniqueness

4-(2,2-Diphenylhydrazinyl)-N,N-diethylaniline is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity

Properties

CAS No.

155377-90-5

Molecular Formula

C22H25N3

Molecular Weight

331.5 g/mol

IUPAC Name

4-(2,2-diphenylhydrazinyl)-N,N-diethylaniline

InChI

InChI=1S/C22H25N3/c1-3-24(4-2)20-17-15-19(16-18-20)23-25(21-11-7-5-8-12-21)22-13-9-6-10-14-22/h5-18,23H,3-4H2,1-2H3

InChI Key

LHEHECDCMIWGHH-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)NN(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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